Benzene, 1,1'-[ethylidenebis(seleno)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is an organoselenium compound characterized by the presence of selenium atoms bonded to a benzene ring through an ethylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[ethylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents under controlled conditions. One common method is the reaction of benzene with selenium dioxide in the presence of an acid catalyst, which facilitates the formation of the ethylidene bridge between the benzene rings.
Industrial Production Methods
Industrial production of Benzene, 1,1’-[ethylidenebis(seleno)]bis- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-[ethylidenebis(seleno)]bis- undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[ethylidenebis(seleno)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-[ethylidenebis(seleno)]bis- exerts its effects involves the interaction of the selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. The ethylidene bridge provides structural stability and influences the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-ethylidenebis-: Similar structure but lacks selenium atoms.
Benzene, 1,1’-ethylidenebis[3,4-dimethyl-]: Contains additional methyl groups on the benzene rings.
Benzene, 1,1’-ethylidenebis[4-ethyl-]: Contains ethyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
26822-85-5 |
---|---|
Molekularformel |
C14H14Se2 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
1-phenylselanylethylselanylbenzene |
InChI |
InChI=1S/C14H14Se2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
ACEMOZUSVUWAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.